N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Cyclohexanecarboxylic Acid: The tetrazole intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the 3,5-Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-1H-tetrazole-5-carboxamide: Similar structure but lacks the cyclohexane ring.
1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Similar structure but lacks the 3,5-dimethoxyphenyl group.
N-(3,5-dimethoxyphenyl)cyclohexanecarboxamide: Similar structure but lacks the tetrazole ring.
Uniqueness
N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of the tetrazole ring, cyclohexane carboxamide moiety, and the 3,5-dimethoxyphenyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C16H21N5O3 |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H21N5O3/c1-23-13-8-12(9-14(10-13)24-2)18-15(22)16(6-4-3-5-7-16)21-11-17-19-20-21/h8-11H,3-7H2,1-2H3,(H,18,22) |
InChI Key |
MNZBXQJLHVAITG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.